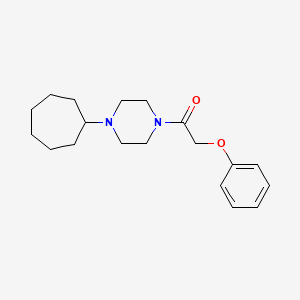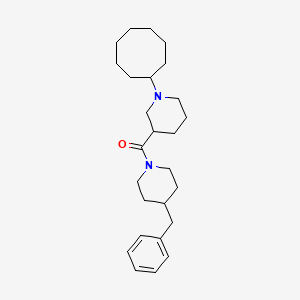![molecular formula C16H7N5O4 B10882504 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10882504.png)
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE is a complex organic compound that features a cyano group, a nitro group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE typically involves multiple steps. One common method involves the reaction of 4-nitroaniline with phthalic anhydride to form the isoindole derivative. This intermediate is then reacted with cyanogen bromide under basic conditions to introduce the cyano groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the cyano or nitro positions .
Scientific Research Applications
2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE involves its interaction with various molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the isoindole moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2- (4-AMINO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-TRICYCLO [3.3.1.1 (3,7)]DECAN-1-YL-ACETAMIDE
- 2- (2- { [2- (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3 (2H)-DIONE
- b-Alanine,N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-N-methyl-,2- (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl ester
Uniqueness
What sets 2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE apart from similar compounds is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both cyano and nitro groups, along with the isoindole moiety, makes it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C16H7N5O4 |
|---|---|
Molecular Weight |
333.26 g/mol |
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H7N5O4/c17-7-9-5-13(14(21(24)25)6-10(9)8-18)19-20-15(22)11-3-1-2-4-12(11)16(20)23/h1-6,19H |
InChI Key |
DWYNEMZYJKWEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10882424.png)

![2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
![(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B10882448.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10882453.png)


methanone](/img/structure/B10882474.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10882478.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10882493.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10882498.png)
![N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10882512.png)
![methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882521.png)
